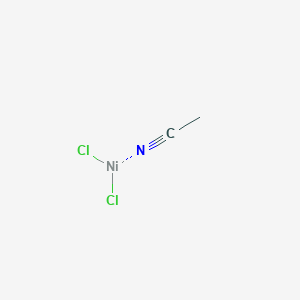

(Acetonitrile)dichloronickel(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Acetonitrile)dichloronickel(II), 99% is an organometallic compound manufactured by American Elements under the trade name AE Organometallics™ . It is a chemical compound consisting of nickel, carbon, and nitrogen atoms. It is widely used in scientific experiments and industrial applications .

Molecular Structure Analysis

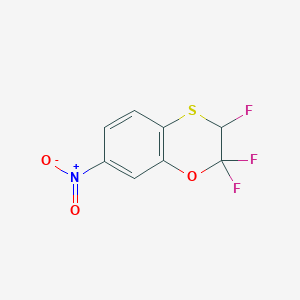

The molecular formula of (Acetonitrile)dichloronickel(II), 99% is C2H3Cl2NNi . The exact mass is 168.899596 g/mol .Physical And Chemical Properties Analysis

(Acetonitrile)dichloronickel(II), 99% appears as a yellow powder . The exact mass is 168.899596 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility in H2O are not available .科学的研究の応用

Isolation and Characterization in Chemical Synthesis

- Isomer Characterization : In a study by Fanizzi et al. (1990), the isolation and characterization of isomers of bis(acetonitrile)dichloroplatinum(II) were conducted, exploring conditions for the preferential formation of each isomer. This indicates a similar potential for studying (Acetonitrile)dichloronickel(II) isomers (Fanizzi et al., 1990).

Analytical Chemistry and Metal Ion Study

- Polarographic Behavior : Research by Ikeda and Itabashi (1968) explored the polarographic reduction of Nickel(II) in Acetonitrile, providing insights into the electrochemical properties of similar nickel compounds (Ikeda & Itabashi, 1968).

Phase-Separation and Extraction Techniques

- Sample Preparation in Chromatography : A study by Nagaosa et al. (1997) utilized acetonitrile for extracting metal ions as dibenzyldithiocarbamates, highlighting its use in sample preparation for chromatographic analysis (Nagaosa, Taniguchi, & Miura, 1997).

Electrochemical Studies

- Extended Electrochemical Windows : Buzzeo et al. (2006) investigated the electrochemical windows of acetonitrile solutions, indicating potential applications in studying the electrochemical properties of (Acetonitrile)dichloronickel(II) (Buzzeo, Hardacre, & Compton, 2006).

Molecular Dynamics and Computational Studies

- Molecular Models for Dynamics Studies : Alvarez et al. (2014) focused on developing consistent molecular models for acetonitrile in Molecular Dynamics studies, relevant for understanding the behavior of (Acetonitrile)dichloronickel(II) at a molecular level (Alvarez, Llerena Suster, & McCarthy, 2014).

Safety and Hazards

The safety data sheet indicates that (Acetonitrile)dichloronickel(II), 99% is not classified according to the CLP regulation . Precautionary statements include handling under inert gas, avoiding contact with eyes, skin, or clothing, and storing in a well-ventilated place with the container tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .

作用機序

Target of Action

(Acetonitrile)dichloronickel(II), also known as dichloro(acetonitrile)nickel(II), is primarily used as a catalyst in chemical research and industry . Its primary targets are organic synthesis reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .

Mode of Action

The compound interacts with its targets by facilitating the reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.

Result of Action

The result of (Acetonitrile)dichloronickel(II)'s action is the facilitation of certain chemical reactions, leading to the production of desired compounds in these reactions

Action Environment

The action, efficacy, and stability of (Acetonitrile)dichloronickel(II) can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its stability and effectiveness .

特性

| { "Design of the Synthesis Pathway": "The synthesis of (Acetonitrile)dichloronickel(II), 99% can be achieved through a ligand exchange reaction between nickel(II) chloride and acetonitrile in the presence of a reducing agent.", "Starting Materials": [ "Nickel(II) chloride", "Acetonitrile", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve nickel(II) chloride in a solvent such as water or ethanol to form a solution.", "Add acetonitrile to the solution and stir for several hours to allow for ligand exchange to occur.", "Add a reducing agent such as sodium borohydride to the solution to reduce any remaining nickel(II) to nickel(I).", "Filter the solution to remove any insoluble impurities.", "Evaporate the solvent to obtain the solid product, (Acetonitrile)dichloronickel(II), 99%." ] } | |

CAS番号 |

18897-44-4 |

分子式 |

C2H3Cl2NNi |

分子量 |

170.65 g/mol |

IUPAC名 |

acetonitrile;dichloronickel |

InChI |

InChI=1S/C2H3N.2ClH.Ni/c1-2-3;;;/h1H3;2*1H;/q;;;+2/p-2 |

InChIキー |

IFARXYMTRDMBSF-UHFFFAOYSA-L |

SMILES |

CC#N.Cl[Ni]Cl |

正規SMILES |

CC#N.Cl[Ni]Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane](/img/structure/B6301771.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6301776.png)

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)

![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)